

Application Notes and Protocols: (-)Dihydroalprenolol in Human Myometrium Studies

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Compound of Interest		
Compound Name:	(-)-Dihydroalprenolol	
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These application notes provide a comprehensive overview of the use of **(-)-Dihydroalprenolol** (DHA), a high-affinity beta-adrenergic receptor antagonist, in the study of human myometrium. The information compiled here, supported by experimental data, offers detailed protocols and insights into the critical role of beta-adrenergic signaling in uterine physiology.

Introduction

The human myometrium, the smooth muscle layer of the uterus, is central to uterine quiescence during pregnancy and contractions during labor. Beta-adrenergic receptors (β -ARs), particularly the β 2 and β 3 subtypes, are key regulators of myometrial contractility. Stimulation of these receptors typically leads to uterine relaxation, making them a significant area of research for tocolytic therapies to prevent preterm labor.[1][2][3] (-)-Dihydroalprenolol, a potent, non-selective β -AR antagonist, is a valuable tool for characterizing these receptors. Its tritiated form, [3H]DHA, is widely used in radioligand binding assays to quantify receptor density and affinity.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing (-)-**Dihydroalprenolol** and investigating beta-adrenergic receptors in the human myometrium.



Table 1: (-)-[3H]Dihydroalprenolol Binding Characteristics in Human Myometrium

Parameter	Value	Tissue Source	Reference
Dissociation Constant (KD)	0.50 nM	Particulate preparations of human myometrium	[4]
Maximum Binding Capacity (Bmax)	70 fmoles/mg of protein	Particulate preparations of human myometrium	[4]

Table 2: Beta-Adrenergic Receptor Subtype Distribution in Human Myometrium

Receptor Subtype	Predominance	Method	Reference
β2-Adrenergic Receptor	At least 87% of total β-ARs	Competition binding assays with zinterol	[4]
β3-Adrenergic Receptor	Predominant non- desensitizing isoform in pregnant myometrium	Functional, binding, Western blot, and molecular biology experiments	[5][6]

Table 3: Regulation of Beta-Adrenergic Receptors in Human Myometrium

Condition	Effect on β-ARs	Reference
Treatment with β-mimetics (terbutaline)	Desensitization and decrease in receptor concentration	[2]
Onset of Labor	2-fold decrease in β2-AR protein levels	[7][8]
Pregnancy	2-fold up-regulation of β3-AR binding sites	[6]

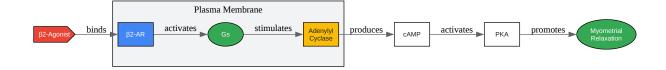
Signaling Pathways

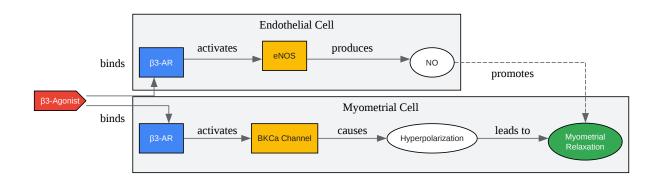


Beta-adrenergic receptor activation in the human myometrium initiates signaling cascades that lead to muscle relaxation. While the classical pathway involves adenylyl cyclase activation and cAMP production, recent studies have highlighted the importance of other pathways, particularly for the β 3-AR subtype.

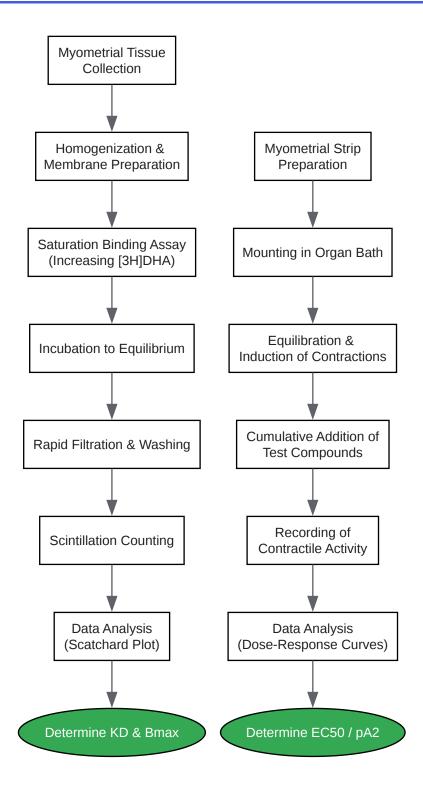
β2-Adrenergic Receptor Signaling

The β2-AR is the classically studied beta-receptor in the myometrium. Its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[2] This rise in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and myometrial relaxation.









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